molecular formula C19H17NO6 B1403967 1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1352517-20-4

1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B1403967
CAS No.: 1352517-20-4
M. Wt: 355.3 g/mol
InChI Key: VOBNJHBEVPVOHM-UHFFFAOYSA-N
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Description

1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with a trimethoxyphenyl group, which contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Oxidation and Carboxylation: The final steps involve oxidation of the intermediate compound to introduce the oxo group and carboxylation to form the carboxylic acid group.

Industrial production methods for this compound would likely involve optimization of these reaction conditions to maximize yield and purity, as well as the use of scalable reaction setups.

Chemical Reactions Analysis

1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, potentially altering the compound’s biological activity.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity
Recent studies have highlighted the antiviral properties of isoquinoline derivatives. For example, compounds similar to 1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid have been evaluated for their effectiveness against hepatitis C virus (HCV) NS5B polymerase. These studies demonstrate that certain derivatives exhibit moderate inhibitory potency against the enzyme, suggesting potential as antiviral agents .

2. Anticancer Properties
Research has indicated that isoquinoline derivatives can possess anticancer activity. The modulation of specific signaling pathways involved in cancer cell proliferation and apoptosis has been observed with compounds structurally related to this compound. Investigations into their mechanism of action are ongoing, with promising results in preclinical models .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps often include:

  • Formation of the Isoquinoline Core : Utilizing cyclization reactions of appropriate precursors.
  • Functional Group Modifications : Introduction of methoxy groups through methylation processes.
  • Carboxylic Acid Formation : Employing carboxylation techniques to achieve the final product.

These synthetic routes are crucial for producing derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Case Studies

StudyFocusFindings
Study AAntiviral ActivityDemonstrated that derivatives inhibit HCV NS5B polymerase with an IC₅₀ of 9.5 μM .
Study BAnticancer ActivityIsoquinoline derivatives showed significant apoptosis induction in cancer cell lines .
Study CStructure-Activity RelationshipExplored modifications leading to enhanced binding affinities for biological targets .

Mechanism of Action

The mechanism of action of 1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trimethoxyphenyl group may play a role in modulating the compound’s activity by interacting with enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid can be compared with other isoquinoline derivatives, such as:

    Piplartine (Piperlongumine): Known for its anticancer properties, piplartine features a similar isoquinoline core but with different substituents.

    Berberine: Another isoquinoline derivative with a wide range of biological activities, including antimicrobial and anti-inflammatory effects.

    Papaverine: Used as a vasodilator, papaverine has a similar core structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Biological Activity

1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and mechanisms of action, supported by case studies and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C24_{24}H25_{25}N1_{1}O5_{5}
  • Molecular Weight : 431.4 g/mol
  • CAS Number : 1435996-12-5

Antiviral Properties

Research indicates that derivatives of isoquinoline compounds exhibit antiviral activity, particularly against Hepatitis C Virus (HCV). For instance, a related compound demonstrated moderate inhibitory potency against HCV NS5B polymerase, with an IC50_{50} value of 9.5 μM and an EC50_{50} value of 15.7 μM in cell-based assays . The docking studies revealed that these compounds occupy similar binding sites as natural substrates, suggesting a competitive inhibition mechanism.

Inhibition of Enzymatic Activity

The compound's ability to inhibit key enzymes has been a focal point in several studies. For example:

  • Inhibition of NS5B Polymerase : Compounds structurally related to this compound have been evaluated for their ability to inhibit the NS5B polymerase enzyme crucial for HCV replication. The structure-activity relationship (SAR) studies indicate that modifications to the isoquinoline scaffold can enhance or diminish this inhibitory activity .

The proposed mechanism of action involves the compound acting as a pyrophosphate mimic. This structural similarity allows it to bind effectively to the active site of target enzymes like NS5B polymerase, disrupting the normal enzymatic function and subsequently inhibiting viral replication .

Case Studies and Research Findings

Several studies have explored the biological implications of isoquinoline derivatives:

  • Study on Antiviral Activity :
    • A study published in Current Medicinal Chemistry explored various isoquinoline derivatives as potential HCV NS5B inhibitors. Among them, a derivative with similar structural features to our compound showed promising antiviral activity with an effective concentration (EC50_{50}) indicating its potential as a therapeutic agent .
  • Structure-Activity Relationship Analysis :
    • An extensive SAR analysis highlighted that modifications at specific positions on the isoquinoline ring significantly impact biological activity. For instance, the introduction of electron-donating groups (like methoxy groups) at the para position enhances binding affinity and inhibitory potency against viral enzymes .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50_{50} (μM)EC50_{50} (μM)Target Enzyme
AntiviralIsoquinoline Derivative9.515.7HCV NS5B Polymerase
Enzymatic InhibitionRelated CompoundVariesVariesVarious Enzymes

Properties

IUPAC Name

1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-24-15-8-11(9-16(25-2)17(15)26-3)20-10-14(19(22)23)12-6-4-5-7-13(12)18(20)21/h4-10H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBNJHBEVPVOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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